(2S,4S)-1-(benzyloxycarbonyl)pyrrolidine-2,4-dicarboxylic acid
Description
Properties
IUPAC Name |
(2S,4S)-1-phenylmethoxycarbonylpyrrolidine-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6/c16-12(17)10-6-11(13(18)19)15(7-10)14(20)21-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,17)(H,18,19)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFOHBSVMSYNMX-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(benzyloxycarbonyl)pyrrolidine-2,4-dicarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection: The amino group of the pyrrolidine is protected using a benzyloxycarbonyl (Cbz) group.
Functionalization: The pyrrolidine ring is then functionalized to introduce the dicarboxylic acid groups at the 2 and 4 positions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to scale up the synthesis.
Optimization: Reaction conditions are optimized for yield and efficiency, including temperature control, solvent selection, and reaction time.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-(benzyloxycarbonyl)pyrrolidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dicarboxylic acid groups into alcohols or other derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield ketones or aldehydes.
Reduction: Can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
(2S,4S)-1-(benzyloxycarbonyl)pyrrolidine-2,4-dicarboxylic acid has been explored for its potential therapeutic applications. Its structural characteristics allow it to act as a scaffold for the design of new drugs targeting various diseases.
Case Study: Anti-spasmodic Activity
Research has indicated that compounds derived from pyrrolidine structures can exhibit anti-spasmodic properties. This compound's ability to modulate gastrointestinal motility makes it a candidate for treating disorders related to the alimentary tract .
Peptide Synthesis
The compound serves as an important building block in peptide synthesis due to its ability to form stable linkages with amino acids and other functional groups. The benzyloxycarbonyl group acts as a protecting group that can be selectively removed under mild conditions.
Case Study: Synthesis of Conformationally Constrained Peptides
A study highlighted the use of this compound in synthesizing conformationally constrained peptides that mimic natural products. These peptides exhibited improved biological activity compared to their linear counterparts .
Macrocyclic Compound Development
This compound has been utilized in the synthesis of macrocyclic structures that have shown promise in drug discovery. The incorporation of this compound into larger frameworks can enhance solubility and bioavailability.
Case Study: Macrocyclic Natural Product Mimics
Research has demonstrated that macrocyclic compounds derived from this pyrrolidine derivative possess favorable pharmacokinetic properties and exhibit activity against challenging biological targets such as protein-protein interactions .
Research Reagent
As a reagent in organic synthesis, this compound is valuable for researchers developing new synthetic routes or exploring novel chemical transformations.
Mechanism of Action
The mechanism of action of (2S,4S)-1-(benzyloxycarbonyl)pyrrolidine-2,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical distinctions between the target compound and its analogs:
Detailed Analysis of Structural and Functional Variations
FP0429 (APTC)
FP0429, or (2S,4S)-4-amino-1-[(E)-3-carboxyacryloyl]pyrrolidine-2,4-dicarboxylic acid, introduces three carboxylic acid groups and an amino group, distinguishing it from the target compound’s two carboxylic acids. These modifications enable FP0429 to act as a potent and selective agonist for metabotropic glutamate receptors (mGlu4 and mGlu8), with full agonism at mGlu4 (EC₅₀ = 0.3 μM) and partial activity at mGlu8 (EC₅₀ = 3.2 μM) . Docking studies suggest the amino group forms critical hydrogen bonds with the receptor’s Venus Flytrap (VFT) domain, while the carboxyacryloyl moiety enhances binding specificity .
Substituted Pyrrolidine-2,4-dicarboxylic Acid Amides
Replacement of carboxylic acids with amide groups (e.g., compounds 8c and 11a in ) improves dipeptidyl peptidase IV (DPP-IV) inhibition (IC₅₀ = 2–250 nM). The amides enhance oral bioavailability and selectivity over related enzymes (DPP-II, DPP8) . In contrast, the target compound’s free carboxylic acids may limit membrane permeability, restricting its direct therapeutic use.
Thiazolidine-2,4-dicarboxylic Acid
This analog replaces the pyrrolidine ring with a thiazolidine (sulfur-containing heterocycle), altering ring conformation and electronic properties. The sulfur atom increases rigidity and may influence interactions with metal ions or enzymes, though its applications remain exploratory .
tert-Butoxycarbonyl (Boc)-Protected Analogs
Compounds like (2S,4S)-1-(tert-butoxycarbonyl)-4-(3-pyridinyloxy)pyrrolidine-2-carboxylic acid () utilize the Boc group, which is removed under acidic conditions (e.g., trifluoroacetic acid). Boc derivatives are preferred in solid-phase peptide synthesis due to their stability under basic conditions, contrasting with the Cbz group’s requirement for hydrogenolysis .
Fluorinated and Alkyl-Substituted Derivatives
For example, (2S,4S)-1-[(benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid () incorporates fluorine and methyl groups.
Key Research Findings
- Synthetic Utility : The target compound’s Cbz group facilitates stepwise deprotection in multi-step syntheses, as seen in the development of 4-mercapto-pyrrolidine derivatives ().
- Receptor Selectivity: FP0429’s tricarboxylic structure and amino group are critical for mGlu4/mGlu8 selectivity, highlighting the importance of substituent polarity and charge in receptor binding .
- Enzyme Inhibition : Amide-substituted analogs demonstrate that masking carboxylic acids can convert a synthetic intermediate into a therapeutically active molecule ().
Biological Activity
(2S,4S)-1-(benzyloxycarbonyl)pyrrolidine-2,4-dicarboxylic acid is a chiral compound that has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 54631-82-2
- Molecular Formula : C₁₇H₂₃N₁O₅
- Molecular Weight : 321.37 g/mol
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as a potential inhibitor in various biochemical pathways. Its structure allows it to interact with specific enzymes and receptors, influencing metabolic processes.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. DPP-IV inhibitors are essential in treating type II diabetes by prolonging the action of incretin hormones, which increase insulin secretion and decrease glucagon levels.
Anticancer Properties
Preliminary studies suggest that derivatives of pyrrolidine compounds can exhibit anticancer properties by targeting protein-protein interactions critical for tumor growth and metastasis. The mechanism typically involves disrupting the interactions between cancer cells and their microenvironment.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical routes. A common method involves the use of protected amino acids and coupling reactions to form the desired pyrrolidine structure.
Example Synthesis Route
- Starting Materials : Benzyl carbamate and suitable pyrrolidine derivatives.
- Reagents : Coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Reaction Conditions : Typically carried out under an inert atmosphere with controlled temperature to ensure high yields.
Case Studies
- DPP-IV Inhibition Study :
- Anticancer Activity :
Data Table: Biological Activity Comparison
Q & A
Q. What are the standard synthetic routes for (2S,4S)-1-(benzyloxycarbonyl)pyrrolidine-2,4-dicarboxylic acid?
- Methodological Answer : The compound is synthesized via stereoselective functionalization of the pyrrolidine ring. A typical route involves:
- Starting Material : L-proline derivatives, which provide the (2S,4S) stereochemistry .
- Protection : Introducing the benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions (e.g., NaHCO₃) to protect the amine .
- Carboxylic Acid Activation : Selective activation of carboxyl groups using reagents like EDCl/HOBt for subsequent coupling or functionalization .
- Purification : Chromatography (e.g., silica gel) or recrystallization to achieve ≥95% purity, verified by HPLC .
Q. How is the stereochemical integrity of the compound confirmed during synthesis?
- Methodological Answer :
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak® columns) to confirm (2S,4S) configuration .
- NMR Spectroscopy : H- and C-NMR analyze coupling constants (e.g., J-values for vicinal protons) and NOE effects to validate spatial arrangements .
- X-ray Crystallography : Provides definitive stereochemical assignment for crystalline derivatives .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- GHS Compliance : Classified under skin/eye irritation (Category 2) and respiratory irritation (Category 3). Use PPE (gloves, goggles, respirators) and work in fume hoods .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste under local regulations .
- Storage : Keep in airtight containers at 2–8°C, away from strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodological Answer :
- Catalytic Methods : Use palladium catalysts for selective Cbz deprotection/reprotection to minimize side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates; microwave-assisted synthesis reduces reaction times .
- Process Monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress and identifies bottlenecks .
Q. What role does this compound play in designing bioactive molecules?
- Methodological Answer :
- Peptide Mimetics : The rigid pyrrolidine scaffold mimics proline residues in peptides, enhancing metabolic stability in drug candidates .
- Antiviral Applications : Derivatives with modified Cbz groups show activity against viral proteases (e.g., HCV NS3/4A) by acting as competitive inhibitors .
- Case Study : Analogues with fluorinated substituents (e.g., 4-fluoro derivatives) exhibit improved blood-brain barrier penetration for neurotherapeutics .
Q. How do stereochemical variations (e.g., 2S,4R vs. 2S,4S) impact biological activity?
- Methodological Answer :
- SAR Studies : Compare enantiomers in receptor-binding assays. For example, (2S,4S) isomers show 10-fold higher affinity for glutamate transporters than (2R,4R) forms due to optimal spatial alignment .
- Molecular Dynamics Simulations : Predict binding poses of stereoisomers with target proteins (e.g., EAAT2 transporters) to rationalize activity differences .
Q. How to resolve contradictions in solubility data for this compound?
- Methodological Answer :
- Solubility Screening : Use a tiered approach:
pH-Dependent Solubility : Test in buffers (pH 1–10) to identify optimal conditions .
Co-Solvent Systems : Additives like cyclodextrins or PEG improve aqueous solubility for in vitro assays .
Key Challenges & Solutions
- Stereochemical Purity : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis to enforce (2S,4S) configuration .
- Scale-Up Limitations : Switch from batch to flow chemistry for improved heat/mass transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
